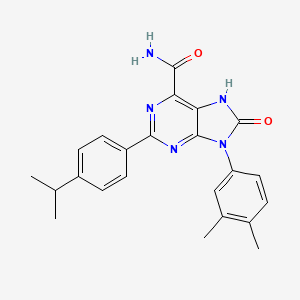
9-(3,4-dimethylphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3,4-dimethylphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
BenchChem offers high-quality 9-(3,4-dimethylphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3,4-dimethylphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tautomeric Properties and Chemical Structure
The study of tautomeric pairs of dihydropurine derivatives reveals significant insights into the structural and chemical properties of compounds similar to "9-(3,4-dimethylphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide". It highlights the differences in hydrogen bonding and conjugation patterns within the purine rings, indicating potential applications in chemical synthesis and material science. The structural analysis provides a foundational understanding of the compound's behavior in various chemical environments, which is crucial for its application in drug design and other chemical synthesis processes (Beagley et al., 1995).
Anticonvulsant Activity
Research on 6-(alkylamino)-9-benzyl-9H-purines introduces a new class of anticonvulsant agents, showcasing the potential therapeutic applications of purine derivatives. The modification of the purine structure, similar to the compound , has been shown to possess potent anticonvulsant activity against maximal electroshock-induced seizures in rats. This finding suggests that derivatives of "9-(3,4-dimethylphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" could be explored for their potential as novel anticonvulsant drugs (Kelley et al., 1988).
Plant Growth Regulation
A study on new purine derivatives with potential plant-growth regulating properties investigates the synthesis and application of compounds similar to "9-(3,4-dimethylphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" in agriculture. These compounds have been assessed for their ability to regulate wheat plant growth, indicating the potential application of such derivatives in enhancing agricultural productivity and managing plant growth in various environmental conditions (El-Bayouki et al., 2013).
Antimicrobial Activity
Research on the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines illustrates the antimicrobial properties of compounds structurally related to "9-(3,4-dimethylphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide". This research highlights the potential of such compounds in developing new antimicrobial agents, which could be crucial in addressing the growing concern of antibiotic resistance (Abdel-rahman et al., 2002).
Eigenschaften
IUPAC Name |
9-(3,4-dimethylphenyl)-8-oxo-2-(4-propan-2-ylphenyl)-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-12(2)15-6-8-16(9-7-15)21-25-18(20(24)29)19-22(27-21)28(23(30)26-19)17-10-5-13(3)14(4)11-17/h5-12H,1-4H3,(H2,24,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEXVYVERZGSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

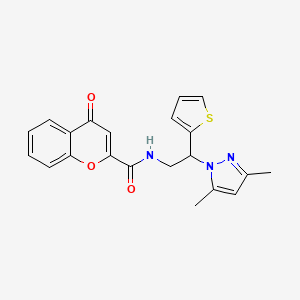

![N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide](/img/structure/B2793781.png)

![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2793783.png)
![2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2793784.png)
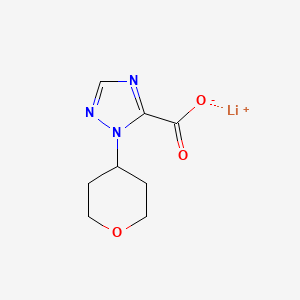
![5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2793791.png)
![4-Chloro-2-{[(3-chloro-4-fluorobenzyl)amino]methyl}phenol](/img/structure/B2793793.png)
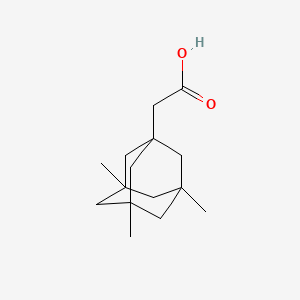
![4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2793795.png)
![Methyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2793796.png)
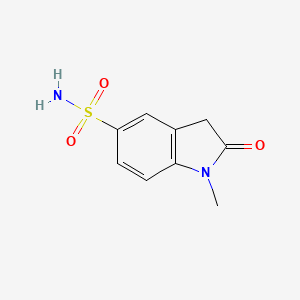
![5-(Furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2793798.png)